5H-咪唑并(2,1-c)(1,4)苯并二氮杂卓

描述

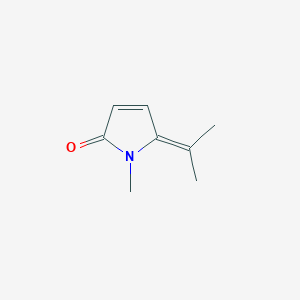

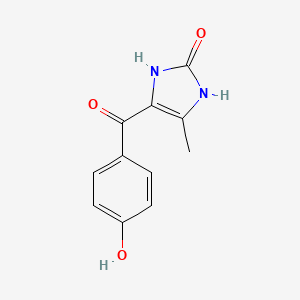

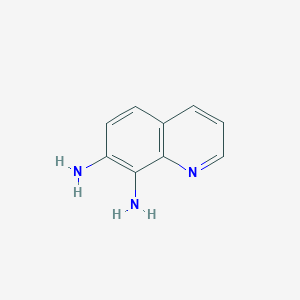

5H-Imidazo(2,1-c)(1,4)benzodiazepine is a derivative of the 1,4-benzodiazepine family . Benzodiazepines are widely used drugs for several indications, including anxiety, seizures, and insomnia . They have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine) normally in 1 and 4 positions .

Synthesis Analysis

The synthesis of benzodiazepines starts with chemist Leo Sternbach and his research group, working in the Hoffmann-La Roche laboratories in Nutley, New Jersey . They were trying to find new tranquilizers, but due to the limited knowledge of the processes occurring in the brain, they were taking an empirical approach: to search for a new class of drugs purely guided by modifications in the known chemical synthesis . In 1957, they serendipitously identified the first benzodiazepine (BZD), chlordiazepoxide, while they were studying the activity of quinazoline oxide .Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine) normally in 1 and 4 positions . The different effects of the benzodiazepines are explained by their interaction and binding with the different receptors (the isoform, the affinity of the binding, and the location of the receptor in the CNS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines involve an addition reaction in the carbon C-2 of the quinazoline, with a rearrangement of the 6-atom ring (quinazoline) to a 7-atom ring (benzodiazepine) .Physical And Chemical Properties Analysis

Benzodiazepines are lipophilic and poorly soluble in water at physiologic pH, and when solubilized undergo hydrolytic degradation .科学研究应用

合成和结合活性

- 合成和受体结合: Castellano 等人 (2001) 的一项研究探索了 11-芳基-5H-咪唑[2,1-c][1,4]苯并二氮杂卓的合成。这项研究的重点是它们对中枢苯并二氮杂卓和腺苷 A1 受体的结合亲和力,一些化合物在两种受体上均表现出显着的活性 (Castellano 等人,2001)。

- 衍生物的药理活性: Stefancich 等人 (1985) 合成了 5H-咪唑[2,1-c][1,4]苯并二氮杂卓的衍生物,评估了它们的药理活性。一些化合物表现出的镇静和肌肉松弛活性与氯氮卓类同 (Stefancich 等人,1985)。

新型化合物合成和评估

- 发现新的苯并二氮杂卓配体: Achermann 等人 (2009) 的研究发现了咪唑[1,5-a][1,2,4]-三唑[1,5-d][1,4]苯并二氮杂卓作为一种强效且选择性的 GABA(A) alpha5 反向激动剂类,显示出认知增强的潜力 (Achermann 等人,2009)。

- 新型咪唑苯并二氮杂卓衍生物: Gianotti 等人 (2010) 发现了一种新型咪唑苯并二氮杂卓模板,具有强效的双重 H(1)/5-HT(2A) 拮抗活性,可能对治疗睡眠障碍有用 (Gianotti 等人,2010)。

治疗潜力

- 用于认知功能障碍的 GABAA 受体反向激动剂: Knust 等人 (2009) 优化了咪唑[1,5-a][1,2,4]-三唑[1,5-d][1,4]苯并二氮杂卓类,产生了两种临床先导物,它们作为强效且选择性的 GABAA alpha5 反向激动剂,显示出治疗认知功能障碍的前景 (Knust 等人,2009)。

结构分析和合成研究

- 四环合成: Stefancich 等人 (1992) 的研究详细介绍了 8H-二咪唑[1,5-a:2',1'-c][1,4]苯并二氮杂卓的合成,这是一种新型含氮四环,起始于 5H-咪唑[2,1-c][1,4]苯并二氮杂卓 (Stefancich 等人,1992)。

- 新型化合物家族合成: Földesi 等人 (2016) 专注于合成一个新的化合物家族,9-芳基-5H-咪唑[2,1-d][1,2,5]三氮杂卓-6(7H)-酮类,它们是中枢神经系统疾病的潜在候选药物 (Földesi 等人,2016)。

苯并二氮杂卓受体研究

- 苯并二氮杂卓受体-配体相互作用: Anzini 等人 (2011) 的一项研究展示了 3-取代 6-苯基-4H-咪唑[1,5-a][1,4]苯并二氮杂卓作为中枢苯并二氮杂卓受体 (CBR) 配体的设计、合成和生物学评估,显示出对牛和人 CBR 的高亲和力 (Anzini 等人,2011)。

作用机制

The mechanism of action of benzodiazepines is widely known nowadays . They work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

安全和危害

Benzodiazepines are associated with various side effects, including dependence and tolerance, many times led by a misuse of the patient, wrong prescriptions, or extended treatments . A withdrawal program is proposed that includes the important factors or criteria to success, with a slow and gradual reduction of these drugs, avoiding relapse or severe adverse effects .

未来方向

New lines of research related to benzodiazepines are taken into account, which not only include the new therapeutic uses but also the adverse effects in short and long term . They are also analyzed the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .

属性

IUPAC Name |

10H-imidazo[2,1-c][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKQWKKZZCFSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=CC3=NC=CN31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228748 | |

| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78105-30-3 | |

| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole](/img/structure/B3358260.png)